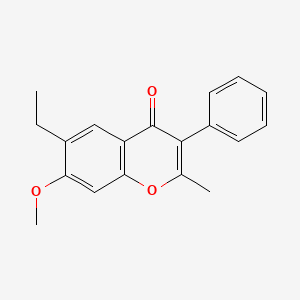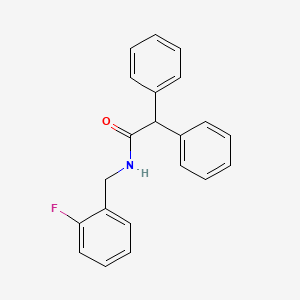![molecular formula C15H17BrN2O3S B5398480 1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5398480.png)
1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a chemical compound that belongs to the family of piperazines. It is commonly known as BPIP and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
BPIP acts as a potent inhibitor of SERT and DAT by binding to the active site of the transporters and preventing the reuptake of serotonin and dopamine, respectively. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in their prolonged activity in the synapse. BPIP also modulates the activity of GABA-A receptors by binding to a specific site on the receptor and enhancing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPIP are dependent on its mechanism of action. By inhibiting the reuptake of serotonin and dopamine, BPIP can increase their activity in the brain, leading to improvements in mood and cognition. Additionally, BPIP can enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects.
実験室実験の利点と制限
BPIP has several advantages for laboratory experiments, including its high potency and selectivity for SERT, DAT, and GABA-A receptors. However, its low solubility in water and limited availability can make it challenging to work with. Additionally, the lack of in vivo studies limits our understanding of its potential applications in clinical settings.
将来の方向性
Future studies on BPIP should focus on its potential applications in the treatment of depression, anxiety, and other mood disorders. In addition, further research is needed to understand the long-term effects of BPIP on neurotransmitter systems and its potential for addiction and abuse. Finally, the development of more efficient synthesis methods and analogs of BPIP could lead to the discovery of novel therapeutic agents.
合成法
BPIP can be synthesized by reacting 1-(4-bromophenyl)sulfonyl)piperazine with 2-furylacetic acid in the presence of a catalyst. The reaction involves the formation of an amide bond between the two molecules, resulting in the formation of BPIP. The purity of the compound can be enhanced by recrystallization and column chromatography.
科学的研究の応用
BPIP has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit potent inhibitory activity against the serotonin transporter (SERT) and dopamine transporter (DAT), making it a potential candidate for the treatment of depression and other mood disorders. In addition, BPIP has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWVFBMAYVHVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5398402.png)
![N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5398409.png)


![4-(benzylamino)-N-isopropyl-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5398427.png)
![(2R)-2-methoxy-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-phenylacetamide](/img/structure/B5398433.png)
![N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5398446.png)


![3-(2-{[(1-ethylcyclopropyl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5398466.png)
![N-(2,3-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5398472.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5398473.png)
![ethyl 5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5398485.png)
